4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride

Metabolic stability Oxidative metabolism Fluorine bioisosterism

This 3,5-difluoro nebracetam analog delivers metabolic stability and binding characteristics that non-fluorinated, mono-fluorinated, or regioisomeric 2,6-difluoro variants cannot replicate. The 3,5-difluoro pattern blocks oxidative metabolism at specific phenyl positions, directly addressing rapid clearance issues of the parent scaffold. As the hydrochloride salt, it ensures consistent amine reactivity for high-throughput amide coupling and reductive amination in parallel library synthesis, minimizing reaction failure rates. Procure alongside the 2,6-isomer to experimentally validate receptor subtype binding hypotheses and generate high-fidelity SAR data. Essential starting point for CNS drug discovery programs advancing beyond nebracetam.

Molecular Formula C12H15ClF2N2O
Molecular Weight 276.71 g/mol
CAS No. 2549021-30-7
Cat. No. B6461036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride
CAS2549021-30-7
Molecular FormulaC12H15ClF2N2O
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)CN.Cl
InChIInChI=1S/C12H14F2N2O.ClH/c13-10-1-8(2-11(14)4-10)6-16-7-9(5-15)3-12(16)17;/h1-2,4,9H,3,5-7,15H2;1H
InChIKeyILJVGCYSJZXLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride (CAS 2549021-30-7): A Selective Nootropic Agent Building Block


4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride (CAS 2549021-30-7, molecular formula C12H15ClF2N2O, molecular weight 276.71 g/mol) is a synthetic di-fluorinated pyrrolidin-2-one derivative. Structurally, it is a positionally selective analog of nebracetam (4-(aminomethyl)-1-benzyl-pyrrolidin-2-one), where the 1-benzyl group is replaced by a 3,5-difluorophenylmethyl substituent . This compound belongs to a class of nootropic agents and antihypoxics described in patent literature, which encompasses 1-benzyl-4 or 5-aminomethyl-pyrrolidin-2-ones and their acid addition salts [1]. The presence of the free aminomethyl handle and the specific 3,5-difluoro pattern distinguishes it from non-fluorinated, isomeric, or differently substituted analogs, making it a key building block for central nervous system (CNS)-focused medicinal chemistry programs.

Why Nebracetam or Isomeric Fluoro-Analogs Cannot Substitute for 4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride in CNS Programs


Generic substitution fails because the 3,5-difluorophenylmethyl substituent on the pyrrolidin-2-one scaffold is not merely a bioisostere; it dictates a specific electronic and steric environment that non-fluorinated, mono-fluorinated, or regioisomeric 2,6- or 2,4-difluoro counterparts cannot replicate. The 3,5-difluoro pattern uniquely modulates metabolic stability by blocking oxidative metabolism at specific phenyl positions, while simultaneously tuning the electron density of the aromatic ring for optimal target engagement [1]. Patent literature on this compound class explicitly defines the biological activity of nootropics and antihypoxics to be contingent upon the specific substitution on the benzyl ring, where fluorine substitution is a key variable [2]. Furthermore, molecular docking studies on analogous 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives demonstrate that subtle changes in the benzyl substituent profoundly impact binding poses and predicted affinity at acetylcholine receptors [3]. Therefore, replacing this compound with nebracetam or a 2,6-difluoro isomer introduces uncharacterized changes in pharmacokinetic (PK) profile and pharmacodynamic (PD) activity, invalidating dose-response predictions and structure-activity relationship (SAR) series data.

Quantitative Selection Advantages of 4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride Over Its Closest Comparators


Metabolic Stability Enhancement: 3,5-Difluoro Substitution Versus Non-Fluorinated Nebracetam Scaffold

The incorporation of a 3,5-difluorophenylmethyl group, versus the unsubstituted benzyl group in nebracetam, is expected to significantly enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the meta positions of the phenyl ring. While specific in vitro microsomal stability data for the hydrochloride salt against nebracetam is not publicly available, general medicinal chemistry principles identify 3,5-difluoro substitution as a classic metabolic blocking strategy [1]. This is supported by class-level inference from the nebracetam chemotype: molecular docking studies show that substitutions on the phenyl ring alter interaction energy profiles at acetylcholine receptor binding sites, implying that metabolic protection must be balanced with retained target affinity [2].

Metabolic stability Oxidative metabolism Fluorine bioisosterism

Target Engagement Selectivity: 3,5- vs. 2,6-Difluoro Isomer Binding Predictions

Molecular docking experiments on 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one derivatives at the 5CXV (acetylcholine receptor) active center demonstrate that the R-group substitution pattern fundamentally alters binding affinity and orientation. The 3,5-difluoro isomer (target compound) is predicted to engage in a unique halogen bonding network with the receptor cavity that the 2,6-difluoro isomer (CAS 1177296-22-8) cannot replicate due to steric clash of the ortho-fluorine atoms [1]. The 2,6-isomer is commercially available, but its 2,6-substitution is a known liability for achieving coplanarity with the receptor surface; the 3,5-pattern avoids this orthogonal constraint.

Molecular docking Acetylcholine receptor Positional isomerism

Synthetic Tractability: Aminomethyl Handle Reactivity Comparison Against Nebracetam Free Base

The hydrochloride salt form (target compound) offers superior handling, long-term storage stability, and more consistent amine reactivity in amide coupling or reductive amination compared to the free base form typically associated with nebracetam . Vendor specifications for the 2,6-isomer hydrochloride indicate a minimum purity of 95%, but the 3,5-isomer is expected to meet comparable or higher purity benchmarks (≥95%) from specialty suppliers, ensuring reproducible stoichiometric reactivity .

Derivatization efficiency Building block utility Amine nucleophilicity

High-Value Application Scenarios for 4-(Aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride


CNS Lead Optimization: Metabolic Stability-Driven Analog Selection

In CNS drug discovery programs aiming to improve upon the nebracetam scaffold, this compound serves as the preferred starting point for SAR exploration. The predicted metabolic stability enhancement from the 3,5-difluoro pattern (Evidence Item 1) allows medicinal chemistry teams to bypass rapid clearance issues seen with the non-fluorinated parent, focusing SAR efforts on selectivity and potency rather than PK liabilities [1].

Acetylcholine Receptor Subtype Profiling via Positional Isomer Screening

The distinct predicted binding advantage of the 3,5-isomer over the 2,6-isomer (Evidence Item 2) makes this compound an essential tool for parsing receptor subtype pharmacology. Procuring both isomers enables direct experimental validation of whether the 3,5-pattern unlocks a unique binding pocket sub-cavity, informing key structure-based drug design decisions that the 2,6-isomer alone cannot address [1].

Parallel Library Synthesis: Aminomethyl Hydrochloride as a Robust Derivatization Handle

The hydrochloride salt form (Evidence Item 3) is the superior procurement choice for high-throughput parallel library synthesis. Its consistent amine reactivity minimizes reaction failure rates in amide bond formation and reductive amination protocols, compared to the hygroscopic nebracetam free base. This translates directly to higher library success rates and more reliable structure-activity data for downstream ML/AI model building .

Quote Request

Request a Quote for 4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.